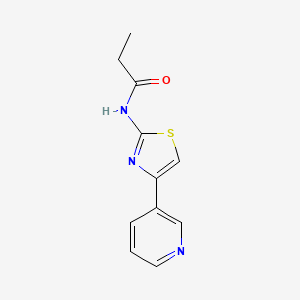
N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a propionamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as drug discovery and material science.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its anticancer properties, showing promise as a cyclin-dependent kinase inhibitor.
Industry: Utilized in the development of corrosion inhibitors for metals.
Wirkmechanismus
Target of Action
N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is a complex compound that interacts with various targets. Similar compounds have been found to interact with protein kinases such as cdk4 and cdk6 , which play pivotal roles in cell cycle regulation.
Mode of Action
Compounds with similar structures have been found to inhibit protein kinases by binding to the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially affecting cell cycle progression.
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation . By inhibiting protein kinases, these compounds can potentially disrupt the normal progression of the cell cycle, leading to downstream effects such as cell growth inhibition.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and systemic exposure . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Similar compounds have been found to inhibit the activity of protein kinases, potentially leading to disruption of the cell cycle and inhibition of cell growth .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, “N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide” could potentially be developed into a drug with similar activities.
Biochemische Analyse
Biochemical Properties
N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to be a potent inhibitor of histone N-methyl lysine demethylase (KDM), specifically the KDM4 and KDM5 subfamilies . This interaction involves the binding of the compound to Fe(II) in the active site of these enzymes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit the growth of tumor cells by binding with DNA, thereby altering DNA replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to Fe(II) in the active site of KDM4 and KDM5, inhibiting their activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide typically involves the condensation of 4-(pyridin-3-yl)thiazol-2-amine with propionyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine: Another kinase inhibitor with a similar structure but different substitution pattern on the thiazole ring.
4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: A phosphodiesterase inhibitor with a different heterocyclic fusion.
Uniqueness: N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzyme targets makes it a versatile compound in drug discovery and development.
Eigenschaften
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYECGKZDGHFYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
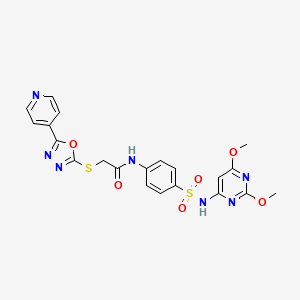
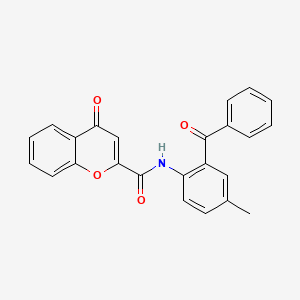
![8-(4-ethoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2728258.png)
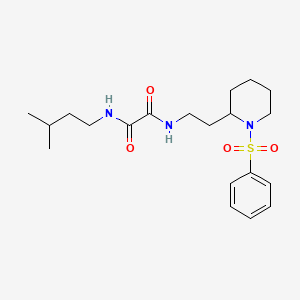
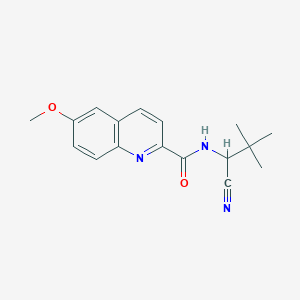
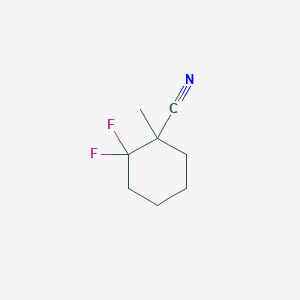
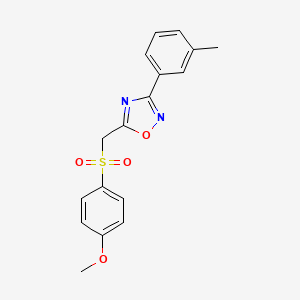
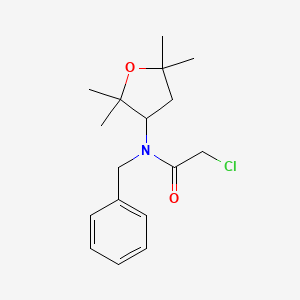
![Ethyl 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2728267.png)
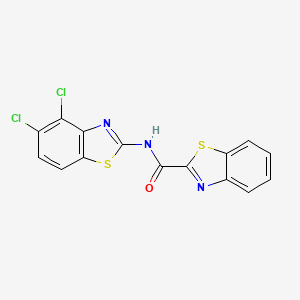

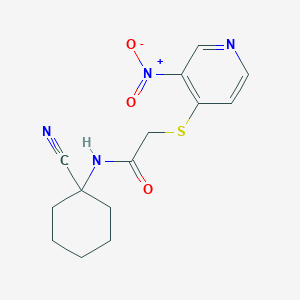
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2728276.png)
![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2728279.png)
